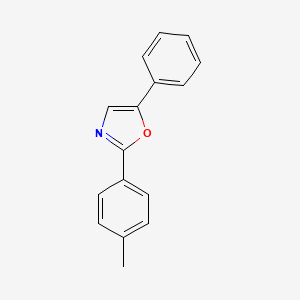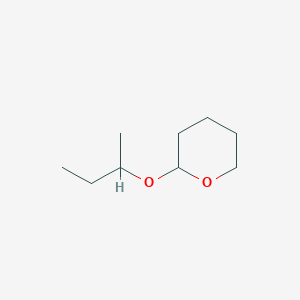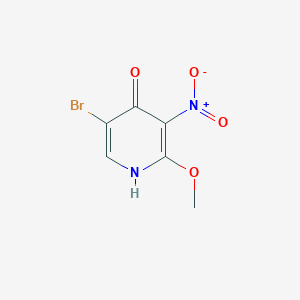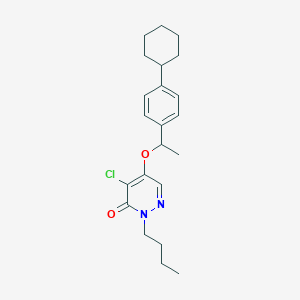![molecular formula C7H7N3O2 B13099528 3-methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyridazine-4,7-dione](/img/structure/B13099528.png)
3-methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyridazine-4,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyridazine-4,7-dione is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Vorbereitungsmethoden
The synthesis of 3-methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyridazine-4,7-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a transition-metal-free strategy can be employed, involving the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
3-methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyridazine-4,7-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory agent. Its diverse biological activities make it a valuable compound for drug discovery and development .
Wirkmechanismus
The mechanism of action of 3-methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyridazine-4,7-dione involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
3-methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyridazine-4,7-dione can be compared with other similar compounds, such as pyrrolo[1,2-a]pyrazines and pyrrolo[2,3-b]pyridines. These compounds share similar structural features but may exhibit different biological activities. For example, pyrrolo[1,2-a]pyrazines are known for their antibacterial, antifungal, and antiviral activities, while pyrrolo[2,3-b]pyridines are potent fibroblast growth factor receptor inhibitors .
Eigenschaften
Molekularformel |
C7H7N3O2 |
|---|---|
Molekulargewicht |
165.15 g/mol |
IUPAC-Name |
3-methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyridazine-4,7-dione |
InChI |
InChI=1S/C7H7N3O2/c1-3-2-8-5-4(3)6(11)9-10-7(5)12/h2,8H,1H3,(H,9,11)(H,10,12) |
InChI-Schlüssel |
UFBPFJVSPGDOBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CNC2=C1C(=O)NNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-1-(3-Cyclopentyl-7-oxo-6,7-dihydroisoxazolo[4,5-d]pyrimidin-5-yl)ethyl methanesulfonate](/img/structure/B13099452.png)
![4-Anilino-1-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B13099456.png)
![2-[3-(4-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13099458.png)
![1,5-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13099476.png)
![1,5-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ol](/img/structure/B13099483.png)

![methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate](/img/structure/B13099497.png)






![Ethyl 3-bromo-6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13099533.png)
